molecular formula C7H11NO B3056282 3-Oxoheptanenitrile CAS No. 70102-84-0

3-Oxoheptanenitrile

Cat. No. B3056282
M. Wt: 125.17 g/mol
InChI Key: RIGUHSKPKSHQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05166206

Procedure details

To a mechanically stirred solution of 14.3 g MgSO4 -dried cyanoacetic acid and ~100 mg 1,10-phenanthroline in 500 mL THF at -78° C. was added 60 mL 2.5M n-butyllithium in hexanes (~one half of the total). The indicator color persisted at this point. The solution was warmed to -5° to +5° C. after which the indicator color disappeared. Another 55 mL 2.5M n-butyllithium in hexanes was added until the indicator color again persisted. The mixture was cooled to -78° C. then 10.0 mL valeroyl chloride in 10 mL THF was added over 3 minutes. After 10 minutes the now yellow solution was allowed to warm to room temperature and stir for 1 hour. The mixture was poured into a solution of 50 mL concentrated HCl in 300 mL water. The mixture was extracted 3 times with ether. The combined organic material was washed twice with saturated NaHCO3 solution then once with brine. The washes were back extracted with ether and the back extracts were washed with brine. The back extracts were combined with the other organic material and then were dried over MgSO4. The organic material was stripped of solvent in vacuo then was distilled at ~1 Torr with the title compound distilling at 87°-91° C. The title compound was isolated as a clear oil, 6.32 g, 60% yield. To this material there was added 1% by weight BHT to prevent polymerization. The material was also kept refrigerated at 0° C. under nitrogen. Rf 0.18 in 20% EtOAc/hexane, visualized by ninhydrin stain; 1H-NMR (300 MHz, CDCl3): δ3.46 (s, 2H), 2.62 (3 line m, 2H), 1.61 (m, 2H), 1.35 (m, 2H), 0.92 (t, J=7.3 Hz, 3H); 13C-NMR (75.4 MHz, CDCl3): δ197.6, 113.8, 41.9, 31.9, 25.3, 22.0, 13.7.
Name
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Mg+2].[N:7]1C2[C:11](=[CH:12][CH:13]=[C:14]3C=2N=CC=C3)[CH:10]=[CH:9][CH:8]=1.C([Li])CCC.C(Cl)(=[O:31])CCCC.Cl>C1COCC1.O>[O:31]=[C:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:9][C:8]#[N:7] |f:0.1|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to -5° to +5° C. after which the indicator color
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with ether
WASH
Type
WASH
Details
The combined organic material was washed twice with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The washes were back extracted with ether
WASH
Type
WASH
Details
the back extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
then was distilled at ~1 Torr with the title compound
DISTILLATION
Type
DISTILLATION
Details
distilling at 87°-91° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC#N)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.